molecular formula C11H8N2O B1143651 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE CAS No. 14476-72-3

2-(2-OXO-2-PHENYLETHYL)MALONONITRILE

Cat. No.: B1143651
CAS No.: 14476-72-3
M. Wt: 184.19
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Description

2-(2-Oxo-2-phenylethyl)malononitrile is an organic compound with the molecular formula C11H8N2O It is known for its unique structure, which includes a phenyl group attached to a malononitrile moiety through an oxo-ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Oxo-2-phenylethyl)malononitrile can be synthesized through the alkylation of malononitrile with α-bromoketones. One common method involves the reaction of malononitrile with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-phenylethyl)malononitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.

    Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like methanol or ethanol.

    Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted malononitriles.

    Condensation Reactions: β-keto nitriles or related compounds.

    Reduction: Amino derivatives of the original compound.

Scientific Research Applications

2-(2-Oxo-2-phenylethyl)malononitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-phenylethyl)malononitrile depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the nitrile and oxo groups, which can participate in various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Phenacylpropanedinitrile: Similar structure but with different substituents.

    2-(2-Oxo-2-phenylpropyl)malononitrile: Contains an additional methyl group on the ethyl linkage.

    2-(2-Oxo-2-phenylethyl)acetonitrile: Lacks one nitrile group compared to 2-(2-Oxo-2-phenylethyl)malononitrile.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical transformations, making it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

14476-72-3

Molecular Formula

C11H8N2O

Molecular Weight

184.19

Origin of Product

United States

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